molecular formula C17H17BrN4O B10814108 2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide

2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide

Cat. No.: B10814108
M. Wt: 373.2 g/mol
InChI Key: DDSZTCDLYPIRAN-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Acetohydrazide Formation: The final step involves the reaction of the brominated quinazoline derivative with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the hydrazide group may play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide: Similar structure with a chlorine atom instead of bromine.

    2-(6-Fluoro-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide: Similar structure with a fluorine atom instead of bromine.

    2-(6-Iodo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(6-Bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c1-11-20-15-8-7-13(18)9-14(15)17(12-5-3-2-4-6-12)22(11)10-16(23)21-19/h2-9,17H,10,19H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSZTCDLYPIRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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